4-Bromophenyl chloroacetate
CAS No.: 36559-93-0
Cat. No.: VC1970336
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36559-93-0 |
---|---|
Molecular Formula | C8H6BrClO2 |
Molecular Weight | 249.49 g/mol |
IUPAC Name | (4-bromophenyl) 2-chloroacetate |
Standard InChI | InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-8(11)5-10/h1-4H,5H2 |
Standard InChI Key | IIGDPPSONJMDRQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OC(=O)CCl)Br |
Canonical SMILES | C1=CC(=CC=C1OC(=O)CCl)Br |
Introduction
Chemical Identity and Structure
4-Bromophenyl chloroacetate is an organic compound characterized by a para-brominated phenyl ring connected to a chloroacetate group through an ester linkage. The compound features both bromine and chlorine atoms, contributing to its unique reactivity and making it a versatile building block in organic synthesis.
Basic Chemical Information
The compound is identified by several key parameters as detailed in Table 1:
Table 1: Chemical Identity Parameters of 4-Bromophenyl Chloroacetate
Parameter | Value |
---|---|
CAS Number | 36559-93-0 |
Molecular Formula | C₈H₆BrClO₂ |
Molecular Weight | 249.49 g/mol |
IUPAC Name | (4-bromophenyl) 2-chloroacetate |
Standard InChI | InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-8(11)5-10/h1-4H,5H2 |
Standard InChIKey | IIGDPPSONJMDRQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OC(=O)CCl)Br |
Structural Characteristics
The structure of 4-bromophenyl chloroacetate includes several key features:
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A para-substituted phenyl ring with bromine at the 4-position
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An ester linkage connecting the phenyl ring to the chloroacetate group
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A chloromethyl moiety that serves as a reactive site for nucleophilic substitution reactions
Physical and Chemical Properties
4-Bromophenyl chloroacetate possesses distinctive physical and chemical properties that influence its behavior in reactions and determine its applications in research and industrial contexts.
Chemical Reactivity
The reactivity of 4-bromophenyl chloroacetate is dictated by its functional groups:
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The chloroacetate group contains a reactive chloromethyl moiety susceptible to nucleophilic substitution reactions
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The ester linkage can undergo hydrolysis under acidic or basic conditions
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The bromine atom on the phenyl ring can participate in metal-catalyzed coupling reactions
These reactive sites make the compound valuable in organic synthesis for creating more complex molecules.
Synthesis and Preparation Methods
Several synthetic routes can be employed to prepare 4-bromophenyl chloroacetate, with the most common being the esterification of 4-bromophenol with chloroacetyl chloride.
Esterification with Chloroacetyl Chloride
This approach represents the most direct method for synthesizing the target compound:
Table 2: Esterification Reaction Parameters
Parameter | Conditions |
---|---|
Reactants | 4-Bromophenol + Chloroacetyl chloride |
Solvent | Dichloromethane |
Base | Triethylamine |
Temperature | Initial cooling to 0°C, then warming to room temperature |
Reaction Time | Approximately 16 hours |
Purification | Washing with dilute acid, silica gel filtration |
Expected Yield | >90% |
This synthetic methodology can be inferred from similar reactions described for related compounds, such as the synthesis of N-(4-bromophenyl)-2-chloroacetamide .
Alternative Synthetic Approaches
Other potential synthetic routes include:
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Direct esterification of 4-bromophenol with chloroacetic acid under acidic catalysis
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Transesterification from other chloroacetate esters
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Selective halogenation of 4-bromophenyl acetate
The choice of synthetic method often depends on the availability of starting materials, scale requirements, and specific purity needs for the intended application.
Chemical Reactions
4-Bromophenyl chloroacetate can participate in various chemical transformations due to its reactive functional groups.
Nucleophilic Substitution Reactions
The chloromethyl group is particularly susceptible to nucleophilic substitution:
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With amines: Formation of corresponding acetamide derivatives
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With thiols: Formation of thioether derivatives
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With alcohols: Formation of ether linkages
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With azides: Formation of azido compounds for click chemistry applications
These reactions typically proceed via an SN2 mechanism, with the chloride serving as a good leaving group.
Hydrolysis Reactions
Under appropriate conditions, the ester bond can be cleaved:
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Basic hydrolysis: Yields 4-bromophenol and the sodium salt of chloroacetic acid
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Acidic hydrolysis: Produces 4-bromophenol and chloroacetic acid
The susceptibility to hydrolysis must be considered when using this compound in synthetic schemes involving aqueous conditions.
Metal-Catalyzed Coupling Reactions
The bromine substituent on the aromatic ring makes this compound suitable for various palladium-catalyzed cross-coupling reactions:
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Suzuki coupling with boronic acids or esters
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Sonogashira coupling with terminal alkynes
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Heck coupling with alkenes
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Stille coupling with organostannanes
These reactions expand the utility of 4-bromophenyl chloroacetate as a building block for constructing more complex molecular architectures.
Research Applications
4-Bromophenyl chloroacetate serves as a versatile intermediate in various research applications, particularly in the fields of medicinal chemistry and organic synthesis.
Pharmaceutical Applications
The compound has shown potential in pharmaceutical research as a precursor to biologically active compounds:
Table 3: Pharmaceutical Research Applications
Application Area | Potential Use | Mechanism/Reference |
---|---|---|
Antimicrobial Development | Precursor to agents effective against both Gram-positive and Gram-negative bacteria | Derivatives show promising antimicrobial properties in turbidimetric evaluations |
Anticancer Research | Building block for compounds with antiproliferative activity | Derivatives tested against cancer cell lines including MCF7 breast cancer cells |
Structure-Activity Relationship Studies | Versatile scaffold for medicinal chemistry optimization | Reactive sites allow systematic modification to enhance potency or selectivity |
Synthetic Intermediate Applications
As a synthetic intermediate, 4-bromophenyl chloroacetate offers several advantages:
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Dual functionalization with both bromine and chlorine atoms allows for selective and sequential transformations
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The ester linkage provides a handle for further structural modifications
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Its relatively stable nature allows for storage and handling under standard laboratory conditions
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The compound can serve as a key building block in divergent synthesis strategies
Agricultural Research
Compounds structurally related to 4-bromophenyl chloroacetate have demonstrated potential in agricultural applications:
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Herbicidal activity: Certain derivatives possess selective weed control properties
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Plant growth regulation: Related structures have been investigated for effects on plant development
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Agricultural formulation components: The lipophilic character makes it suitable for certain agricultural formulations
Comparison with Related Compounds
Understanding the relationship between 4-bromophenyl chloroacetate and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.
Table 4: Comparison with Related Compounds
Structure-Property Relationships
The structural variations among these related compounds result in significant differences in their physical, chemical, and potentially biological properties:
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4-Bromophenyl acetate lacks the reactive chlorine atom, resulting in decreased reactivity toward nucleophilic substitution
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N-(4-Bromophenyl)-2-chloroacetamide contains an amide bond rather than an ester, making it more resistant to hydrolysis and capable of hydrogen bonding
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Methyl 2-(4-bromophenyl)-2-chloroacetate features a different arrangement of the functional groups, altering its reactivity profile
These differences highlight the importance of specific structural features in determining a compound's behavior and utility in various applications.
Future Research Directions
Based on the current understanding of 4-bromophenyl chloroacetate, several promising research directions emerge:
Medicinal Chemistry Applications
Future research could focus on:
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Systematic exploration of derivatives for antimicrobial activity against resistant bacterial strains
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Development of targeted anticancer agents using the compound as a synthetic starting point
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Structure-activity relationship studies to optimize biological activities
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Investigation of potential anti-inflammatory or antiviral properties of derivatives
Synthetic Methodology Development
Opportunities exist to enhance the synthetic utility of this compound:
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Development of more environmentally friendly synthetic routes
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Exploration of selective functionalization strategies
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Application in flow chemistry for scalable production
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Investigation of novel catalytic systems for cross-coupling reactions
Materials Science Applications
Potential applications in materials science could include:
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Development of functional materials with tailored properties
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Incorporation into polymeric systems as cross-linking agents
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Application in the preparation of surface-modified materials
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Exploration as components in photoreactive systems
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